molecular formula C13H17N7O3 B11076355 6-{[4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol

6-{[4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol

Cat. No.: B11076355
M. Wt: 319.32 g/mol
InChI Key: MLMAOKHLXUQOMZ-UHFFFAOYSA-N
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Description

6-{[4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol is a complex organic compound featuring a pyridazin-3-ol core linked to a triazinyl group substituted with dimethylamino and morpholinyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol typically involves multiple steps:

  • Formation of the Triazinyl Intermediate: : The initial step involves the synthesis of the triazinyl intermediate. This can be achieved by reacting cyanuric chloride with dimethylamine and morpholine under controlled conditions to form 4-(dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazine.

  • Coupling with Pyridazin-3-ol: : The triazinyl intermediate is then coupled with pyridazin-3-ol in the presence of a suitable base, such as potassium carbonate, to form the final product. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

For industrial-scale production, the process is optimized for higher yields and purity. This involves:

    Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, forming N-oxide derivatives.

    Reduction: Reduction reactions can target the triazinyl ring, potentially leading to the formation of partially or fully reduced triazine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the triazinyl ring, where the dimethylamino or morpholinyl groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) for oxidation reactions.

    Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.

    Nucleophiles: Amines, thiols, or alcohols for substitution reactions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Reduced triazine derivatives.

    Substitution: Various substituted triazine derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that can be used as catalysts in organic reactions.

    Material Science: It can be incorporated into polymers to enhance their thermal and mechanical properties.

Biology

    Enzyme Inhibition: The compound has potential as an enzyme inhibitor, particularly targeting kinases and other enzymes involved in cellular signaling pathways.

Medicine

    Drug Development: Due to its structural complexity, the compound is being explored for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

Industry

    Agriculture: It can be used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interact with biological targets in plants and pests.

Mechanism of Action

The compound exerts its effects primarily through interactions with specific molecular targets, such as enzymes and receptors. The triazinyl group can form hydrogen bonds and hydrophobic interactions with the active sites of enzymes, inhibiting their activity. The morpholinyl and dimethylamino groups enhance the compound’s solubility and facilitate its transport across cellular membranes.

Comparison with Similar Compounds

Similar Compounds

    4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazine: Lacks the pyridazin-3-ol moiety, making it less versatile in biological applications.

    6-(Morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol: Similar structure but without the dimethylamino group, affecting its solubility and reactivity.

Uniqueness

6-{[4-(Dimethylamino)-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]oxy}pyridazin-3-ol is unique due to the combination of the triazinyl and pyridazin-3-ol moieties, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

Molecular Formula

C13H17N7O3

Molecular Weight

319.32 g/mol

IUPAC Name

3-[[4-(dimethylamino)-6-morpholin-4-yl-1,3,5-triazin-2-yl]oxy]-1H-pyridazin-6-one

InChI

InChI=1S/C13H17N7O3/c1-19(2)11-14-12(20-5-7-22-8-6-20)16-13(15-11)23-10-4-3-9(21)17-18-10/h3-4H,5-8H2,1-2H3,(H,17,21)

InChI Key

MLMAOKHLXUQOMZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC(=NC(=N1)N2CCOCC2)OC3=NNC(=O)C=C3

Origin of Product

United States

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